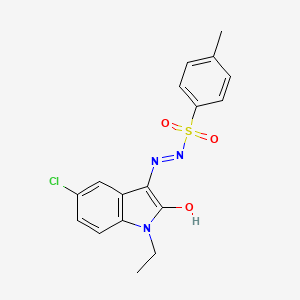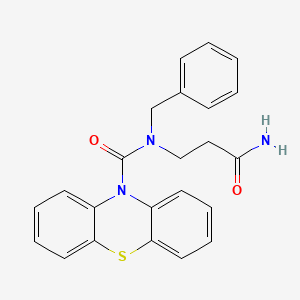![molecular formula C15H14ClFN2OS B5056710 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as CFTR-inhibitor-172, is a chemical compound that has been widely studied for its potential therapeutic applications in cystic fibrosis (CF) and other genetic diseases.
Mecanismo De Acción
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 inhibits the activity of CFTR by binding to a specific site on the protein known as the ATP-binding site. This prevents the protein from opening and closing properly, which reduces the transport of chloride ions across cell membranes. This can help alleviate the symptoms of CF, which are caused by the buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
Biochemical and Physiological Effects
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can inhibit the activity of CFTR in a dose-dependent manner, with higher concentrations leading to greater inhibition. In vivo studies have shown that 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 can reduce the severity of lung disease in animal models of CF, as well as improve intestinal function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which makes it a useful tool for studying the role of CFTR in various biological processes. Another advantage is that it has been extensively studied in vitro and in vivo, which provides a wealth of data on its biochemical and physiological effects. However, one limitation is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. One direction is to further investigate its potential therapeutic applications in CF and other genetic diseases. Another direction is to explore its mechanism of action in more detail, including the interactions between 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 and other proteins involved in chloride transport. Additionally, future research could focus on developing more potent and selective inhibitors of CFTR that could be used as potential therapeutics for CF and other diseases.
Métodos De Síntesis
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 was first synthesized by researchers at Vertex Pharmaceuticals in 2005. The synthesis process involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the intermediate 2-chloro-6-fluorobenzylthiourea, which is then reacted with 3-pyridinecarboxaldehyde and acetic anhydride to obtain 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172. The compound is typically obtained as a white crystalline powder with a purity of greater than 98%.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been extensively studied for its potential therapeutic applications in CF, a genetic disease that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of chloride ions across cell membranes. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamideor-172 has been shown to inhibit the activity of CFTR, which can help alleviate the symptoms of CF.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-4-1-5-14(17)12(13)9-21-10-15(20)19-8-11-3-2-6-18-7-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGAHNQRIJPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)

![2-(2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B5056645.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)
![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)


![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)
![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)